Cyclopropyl(2,5-difluorophenyl)methanamine
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Overview
Description
Cyclopropyl(2,5-difluorophenyl)methanamine is a research chemical . It has a molecular weight of 183.2 .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Synthesis and Chemical Properties
Cyclopropyl compounds have been explored for their unique chemical properties and reactivities, such as in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for studying fluid- and solid-state oligomeric interactions, highlighting their application in developing new materials with specific luminescent properties (Lai et al., 1999).
The development of methods for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine showcases the scalability of synthesizing cyclopropylamine derivatives. Such processes are crucial for the production of intermediates for pharmaceuticals and research chemicals, emphasizing the importance of cyclopropylamines in synthetic organic chemistry (Yarmolchuk et al., 2012).
Pharmacological Applications
- Cyclopropyl analogues have been synthesized and assessed for their biological activity, particularly as competitive antagonists for the NMDA receptor. This research is foundational for developing new therapeutics for neurological conditions, demonstrating the cyclopropyl group's utility in modifying drug activity and selectivity (Dappen et al., 1991).
Material Science and Catalysis
- Cyclopropenimine compounds have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This finding is significant for the development of new catalytic methods in organic synthesis, where cyclopropyl derivatives can lead to the creation of complex molecules with high precision (Bandar & Lambert, 2013).
Antiviral and Anticancer Research
The synthesis and evaluation of aminoadamantane derivatives, including those with cyclopropyl groups, have shown significant antiviral activity against influenza A virus. This research points to the potential of cyclopropyl-containing compounds in developing new antiviral agents (Kolocouris et al., 1994).
New palladium(II) and platinum(II) complexes based on Pyrrole Schiff Bases, incorporating cyclopropylamine derivatives, have been investigated for their anticancer activity. Such studies underline the role of cyclopropyl groups in designing metal-based drugs for cancer therapy (Mbugua et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
cyclopropyl-(2,5-difluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUQJXAMZDXBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.